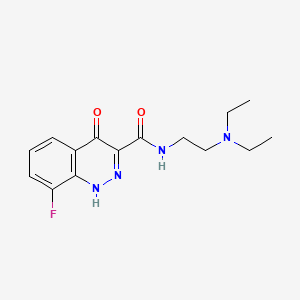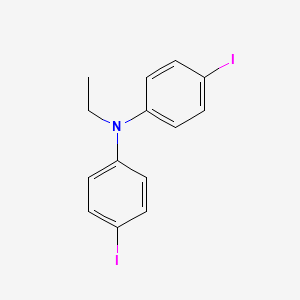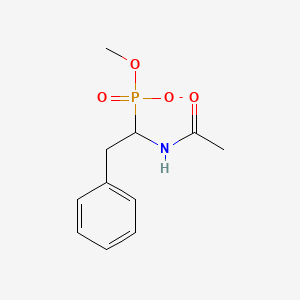
Methyl (1-acetamido-2-phenylethyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (1-acetamido-2-phenylethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenylethyl backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl (1-acetamido-2-phenylethyl)phosphonate typically involves the reaction of a phenylethylamine derivative with a phosphonate reagent. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like palladium under microwave irradiation .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .
化学反应分析
Types of Reactions: Methyl (1-acetamido-2-phenylethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphoric esters.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products: The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates .
科学研究应用
Methyl (1-acetamido-2-phenylethyl)phosphonate has a wide range of applications in scientific research:
作用机制
The mechanism of action of methyl (1-acetamido-2-phenylethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonate group can mimic the phosphate group in biological molecules, allowing it to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects .
相似化合物的比较
Phosphonates: Compounds like methylphosphonate and ethylphosphonate share similar structural features but differ in their alkyl groups.
Phosphinates: These compounds have a similar phosphorus-containing functional group but with different substituents, such as hydrogen or alkyl groups.
Uniqueness: Methyl (1-acetamido-2-phenylethyl)phosphonate is unique due to its specific combination of a phenylethyl backbone and an acetamido group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
属性
CAS 编号 |
223736-43-4 |
|---|---|
分子式 |
C11H15NO4P- |
分子量 |
256.21 g/mol |
IUPAC 名称 |
(1-acetamido-2-phenylethyl)-methoxyphosphinate |
InChI |
InChI=1S/C11H16NO4P/c1-9(13)12-11(17(14,15)16-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,12,13)(H,14,15)/p-1 |
InChI 键 |
WWKOMYSDTYRJIJ-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)NC(CC1=CC=CC=C1)P(=O)([O-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14248548.png)
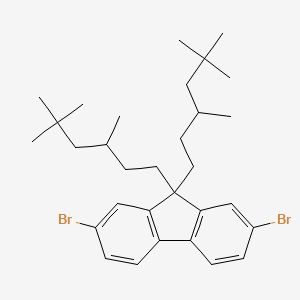
![Acetic acid;1-[3-(3-ethoxypropoxy)propoxy]propan-1-ol](/img/structure/B14248552.png)

![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrobenzoic acid](/img/structure/B14248565.png)
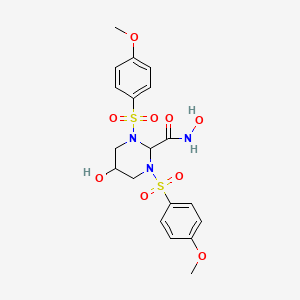
![N-[4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248575.png)

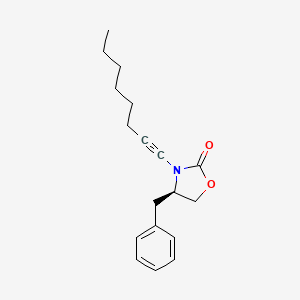
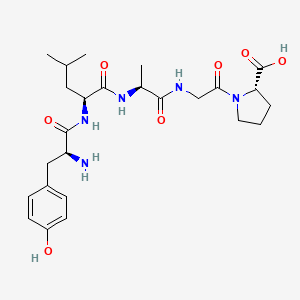
![N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide](/img/structure/B14248613.png)
